molecular formula C7H6BrI B045939 5-Bromo-2-iodotoluene CAS No. 116632-39-4

5-Bromo-2-iodotoluene

Cat. No. B045939
M. Wt: 296.93 g/mol
InChI Key: GHTUADBHTFHMNI-UHFFFAOYSA-N
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Patent
US08367838B2

Procedure details

The title compound was prepared from 5-bromo-2-iodotoluene and 5-fluoropyridine-3-boronic acid in analogy to Example 1b): MS (ISP): 265.8 and 267.9 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH3:8])[CH:7]=1.[F:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[N:15][CH:16]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:13]2[CH:14]=[N:15][CH:16]=[C:11]([F:10])[CH:12]=2)=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=NC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=1C=NC=C(C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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